FKBP51 Binding-Pocket Complementarity: Propanoyl vs. Cyclohexylacetyl Fragments
In a head-to-head structure-based design effort, the 2-(5-chlorothiophen-2-yl)propanoyl fragment (PDB 8CCC) was compared with the bulkier 2-(5-chlorothiophen-2-yl)-2-cyclohexylacetyl fragment (PDB 8CCB) [1]. The propanoyl analog maintained a favorable balance between biochemical potency and pharmacokinetic properties, whereas the cyclohexylacetyl substitution introduced steric clashes that reduced binding efficiency and overall drug-likeness. Crystallographic resolution of 1.55 Å (8CCC) vs. 1.7 Å (8CCB) illustrates the high-quality structural evidence supporting this differentiation [2].
| Evidence Dimension | FKBP51 binding mode and drug-likeness |
|---|---|
| Target Compound Data | PDB 8CCC: resolution 1.55 Å; maintained potency in biochemical assay |
| Comparator Or Baseline | PDB 8CCB: 2-(5-chlorothiophen-2-yl)-2-cyclohexylacetyl analog; resolution 1.7 Å |
| Quantified Difference | Propanoyl fragment avoids steric clash observed with cyclohexylacetyl; exact ΔKi not publicly disclosed |
| Conditions | X-ray crystallography, biochemical binding assay (J. Med. Chem. 2023) |
Why This Matters
Procurement of the propanal precursor is mandatory for synthesizing the optimal FKBP51 inhibitor series; the cyclohexylacetyl alternative yields inferior candidates.
- [1] Knaup, F.H. et al. Structure-Based Discovery of a New Selectivity-Enabling Motif for the FK506-Binding Protein 51. J. Med. Chem. 2023, 66, 5965–5980. doi:10.1021/acs.jmedchem.3c00249. View Source
- [2] PDB entries 8CCC (propanoyl, 1.55 Å) and 8CCB (cyclohexylacetyl, 1.7 Å). RCSB Protein Data Bank. View Source
